molecular formula C23H19N3O4S B3596456 N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B3596456
M. Wt: 433.5 g/mol
InChI Key: YDEFTFBYEQTLJM-UHFFFAOYSA-N
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Description

N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a pyridine moiety, and a chromene structure, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyridine moiety and the chromene structure. Common reagents used in these reactions include pyridine, thiophene, and chromene derivatives, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4,5-dimethyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-13-14(2)31-22(19(13)21(28)25-12-15-6-5-9-24-11-15)26-20(27)17-10-16-7-3-4-8-18(16)30-23(17)29/h3-11H,12H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEFTFBYEQTLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 3
N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

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